1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-
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Overview
Description
3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one is a complex organic compound with a unique structure that includes a naphtho[2,1,8-mna]thioxanthen core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthalene derivatives with phenyl and methoxy substituents under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-2-phenyl-3H-naphtho[2,1,8-mna]thioxanthen-3-one
- 3-methoxy-2-naphthol
Uniqueness
3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
35763-62-3 |
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Molecular Formula |
C26H16O2S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
13-methoxy-14-phenyl-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,13,16(20),17-nonaen-15-one |
InChI |
InChI=1S/C26H16O2S/c1-28-26-19-13-14-21-24-17(16-9-5-6-10-20(16)29-21)11-12-18(23(19)24)25(27)22(26)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
AWXCEFQSHXRBSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C3C1=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C6=CC=CC=C6 |
Origin of Product |
United States |
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